ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15612030
Molecular Formula: C24H19FN2O5S
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19FN2O5S |
|---|---|
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C24H19FN2O5S/c1-3-32-23(31)21-13(2)26-24(33-21)27-18(14-9-11-16(25)12-10-14)17(20(29)22(27)30)19(28)15-7-5-4-6-8-15/h4-12,18,28H,3H2,1-2H3/b19-17+ |
| Standard InChI Key | OLOPZAUCCHAVQZ-HTXNQAPBSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a thiazole ring fused with a pyrrole moiety, creating a planar scaffold conducive to π-π stacking interactions with biological targets. The thiazole component (a five-membered ring containing nitrogen and sulfur) is substituted at position 2 with a dihydro-pyrrole ketone system, which itself is decorated with a benzoyl group and a 4-fluorophenyl substituent. The fluorine atom at the para position of the phenyl ring introduces electronegativity, enhancing binding affinity to hydrophobic pockets in enzymes .
Functional Group Contributions
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Thiazole Ring: The methyl group at position 4 and the ester at position 5 modulate solubility and metabolic stability. Thiazoles are known to inhibit kinases and proteases due to their ability to coordinate metal ions .
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Pyrrole Moiety: The 4-hydroxy-5-oxo group facilitates hydrogen bonding with residues like Asp81 in bacterial DNA gyrase, as observed in related compounds .
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Fluorine Substituent: Fluorine’s small size and high electronegativity improve membrane permeability and resistance to oxidative degradation.
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous molecules are typically synthesized via multi-step protocols involving:
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Condensation Reactions: Coupling of thiazole precursors (e.g., ethyl 4-methylthiazole-5-carboxylate) with pyrrole intermediates under acidic conditions.
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Purification: Recrystallization or chromatography to isolate the target compound from byproducts.
Analytical Data
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Molecular Formula:
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Molecular Weight: 466.5 g/mol
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Spectroscopic Features: Expected IR peaks include at ~1700 cm (ester and ketone) and at ~3200 cm (hydroxyl group).
| Compound | MIC (μM) – S. aureus | MIC (μM) – E. coli | Target Enzyme |
|---|---|---|---|
| 10a | 1.19 | 0.23 | DNA Gyrase |
| 10f | 4.60 | 0.18 | MurB |
| 17 | 0.5 μg/mL | 4 μg/mL | DNA Gyrase |
Comparative Analysis with Related Compounds
Structural Modifications and Activity Trends
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Fluorine Substitution: Derivatives with 4-fluorophenyl groups (e.g., 10f) show 10-fold lower MIC values against E. coli compared to non-fluorinated analogs .
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Ester vs. Carboxylic Acid: Conversion of the ethyl ester to a carboxylic acid (as in 17) enhances DNA gyrase binding via salt bridges with Arg144 .
Therapeutic Index
Compound 17 demonstrated a >100-fold selectivity for bacterial over mammalian cells, underscoring the safety profile of this structural class .
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